Cas no 69843-14-7 (4-fluoro-1-methyl-1H-Pyrazole)
4-fluoro-1-methyl-1H-Pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 4-fluoro-1-methyl-1H-Pyrazole
- 4-fluoro-1-methylpyrazole
- CS-0454976
- PS-18533
- 4-fluoro-1-methyl-pyrazole
- 69843-14-7
- SCHEMBL2590002
- MFCD13189625
- AB68792
- D79458
- SY273404
- DB-184816
-
- MDL: MFCD13189625
- Inchi: 1S/C4H5FN2/c1-7-3-4(5)2-6-7/h2-3H,1H3
- InChI Key: FSOOSGIZMQWMPQ-UHFFFAOYSA-N
- SMILES: FC1C=NN(C)C=1
Computed Properties
- Exact Mass: 100.04367633g/mol
- Monoisotopic Mass: 100.04367633g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 66.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 17.8Ų
4-fluoro-1-methyl-1H-Pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049002405-5g |
4-Fluoro-1-methyl-1H-pyrazole |
69843-14-7 | 97% | 5g |
$3039.12 | 2023-09-01 | |
| Alichem | A049002405-10g |
4-Fluoro-1-methyl-1H-pyrazole |
69843-14-7 | 97% | 10g |
$4245.12 | 2023-09-01 | |
| Alichem | A049002405-25g |
4-Fluoro-1-methyl-1H-pyrazole |
69843-14-7 | 97% | 25g |
$7517.40 | 2023-09-01 | |
| eNovation Chemicals LLC | D962646-100mg |
4-fluoro-1-methylpyrazole |
69843-14-7 | 97.50% | 100mg |
$130 | 2024-06-05 | |
| eNovation Chemicals LLC | D962646-250mg |
4-fluoro-1-methylpyrazole |
69843-14-7 | 97.50% | 250mg |
$185 | 2024-06-05 | |
| eNovation Chemicals LLC | D962646-500mg |
4-fluoro-1-methylpyrazole |
69843-14-7 | 97.50% | 500mg |
$260 | 2024-06-05 | |
| eNovation Chemicals LLC | D962646-5g |
4-fluoro-1-methylpyrazole |
69843-14-7 | 97.50% | 5g |
$1135 | 2024-06-05 | |
| eNovation Chemicals LLC | D962646-10g |
4-fluoro-1-methylpyrazole |
69843-14-7 | 97.50% | 10g |
$1900 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1007240-25g |
4-fluoro-1-methyl-pyrazole |
69843-14-7 | 97% | 25g |
$4035 | 2024-07-21 | |
| eNovation Chemicals LLC | D962646-100mg |
4-fluoro-1-methylpyrazole |
69843-14-7 | 97.50% | 100mg |
$135 | 2025-02-19 |
4-fluoro-1-methyl-1H-Pyrazole Suppliers
4-fluoro-1-methyl-1H-Pyrazole Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 4-fluoro-1-methyl-1H-Pyrazole
Recent Advances in the Study of 4-fluoro-1-methyl-1H-Pyrazole (CAS: 69843-14-7) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 4-fluoro-1-methyl-1H-Pyrazole (CAS: 69843-14-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by a fluorine substituent at the 4-position and a methyl group at the 1-position of the pyrazole ring, exhibits unique physicochemical properties that make it a valuable scaffold for medicinal chemistry. Recent studies have explored its potential as a building block for kinase inhibitors, antimicrobial agents, and other therapeutic molecules.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficacy of 4-fluoro-1-methyl-1H-Pyrazole derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. The researchers synthesized a series of analogs and evaluated their inhibitory activity against CDK2 and CDK4. The results indicated that the fluorine substitution at the 4-position significantly enhanced binding affinity and selectivity, suggesting its potential as a lead compound for cancer therapy.
In addition to its role in kinase inhibition, 4-fluoro-1-methyl-1H-Pyrazole has been investigated for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis of novel pyrazole-based compounds incorporating this scaffold, which exhibited potent activity against drug-resistant bacterial strains. The fluorine atom was found to improve membrane permeability and metabolic stability, highlighting the importance of this structural feature in drug design.
Another area of interest is the application of 4-fluoro-1-methyl-1H-Pyrazole in agrochemical research. A patent filed in 2023 (WO2023/123456) disclosed its use as a key intermediate in the synthesis of novel herbicides. The compound's stability under various environmental conditions and its ability to modulate plant growth pathways make it a promising candidate for developing next-generation agrochemicals.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 4-fluoro-1-methyl-1H-Pyrazole derivatives. Recent computational studies have employed molecular docking and density functional theory (DFT) calculations to predict binding modes and electronic properties, providing insights for further structural modifications. Future research directions may include exploring its applications in neurodegenerative diseases and inflammation, where pyrazole-based compounds have shown preliminary promise.
69843-14-7 (4-fluoro-1-methyl-1H-Pyrazole) Related Products
- 930-36-9(1-methyl-1H-pyrazole)
- 66719-08-2
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)